(3-bromophenyl) N-phenylcarbamate
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Overview
Description
(3-Bromophenyl) N-phenylcarbamate is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and a carbamate group linked to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl) N-phenylcarbamate typically involves the reaction of 3-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors with precise control over temperature, pressure, and reaction time. The raw materials are sourced in bulk, and the reaction is carried out in large batches to meet the demand for the compound in various applications .
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl) N-phenylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, phenols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Bromophenyl) N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (3-bromophenyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- 3-Phenylallyl N-phenylcarbamate
- 2-Chloroethyl N-phenylcarbamate
- Cyclopentyl N-phenylcarbamate
- Methyl N-phenylcarbamate
Comparison: Compared to these similar compounds, (3-bromophenyl) N-phenylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially increasing its efficacy as a therapeutic agent .
Properties
CAS No. |
50882-30-9 |
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Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
(3-bromophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-4-8-12(9-10)17-13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
InChI Key |
NZIOLOIADHBHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC(=CC=C2)Br |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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